1-(Benzyloxy)-2-chloro-4-methylbenzene
Description
Properties
IUPAC Name |
2-chloro-4-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSEZGEAPLWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Methylbenzyloxybenzene
4-Methylphenol (p-cresol) undergoes Williamson ether synthesis with benzyl bromide under basic conditions:
Reaction Conditions :
-
Substrates : p-Cresol (1 equiv), benzyl bromide (1.2 equiv)
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Base : K₂CO₃ (2 equiv)
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Solvent : DMF, 80°C, 12 h
The product, 1-benzyloxy-4-methylbenzene, is purified via flash chromatography (hexane/ethyl acetate).
Step 2: Regioselective Chlorination
Chlorination at position 2 is achieved using electrophilic reagents. N-Chlorosuccinimide (NCS) with FeCl₃ catalysis in dichloromethane (DCM) at 0°C provides moderate regiocontrol:
Reaction Conditions :
-
Substrates : 1-Benzyloxy-4-methylbenzene (1 equiv), NCS (1.1 equiv)
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Catalyst : FeCl₃ (0.1 equiv)
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Solvent : DCM, 0°C → rt, 6 h
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Yield : ~60% (estimated)
Challenges :
Step 1: Synthesis of 2-Chloro-4-methylphenol
Direct chlorination of p-cresol faces regioselectivity issues. Using SO₂Cl₂ in acetic acid at 40°C yields a 55:45 mixture of 2-chloro-4-methylphenol and 6-chloro-4-methylphenol:
Reaction Conditions :
-
Substrates : p-Cresol (1 equiv), SO₂Cl₂ (1.2 equiv)
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Solvent : Acetic acid, 40°C, 4 h
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Yield : 55% (2-chloro isomer), 45% (6-chloro isomer)
Purification : Distillation under reduced pressure (bp 110–115°C/15 mmHg) partially separates isomers.
Step 2: Benzyloxy Group Introduction
Williamson ether synthesis on 2-chloro-4-methylphenol with benzyl bromide proceeds efficiently:
Reaction Conditions :
Route 3: Directed Ortho-Metalation Strategy
To enhance regioselectivity, a directed ortho-metalation (DoM) approach using a removable directing group (e.g., trimethylsilyl) is hypothesized:
Step 1: Silyl Protection
4-Methylphenol is silylated with trimethylsilyl chloride (TMSCl):
Step 2: Lithiation and Chlorination
The silyl group directs lithiation to position 2, followed by quenching with Cl₂:
Step 3: Deprotection and Benzylation
After TMS removal (HF/MeOH), Williamson ether synthesis introduces the benzyloxy group.
Advantages :
-
Higher regiocontrol (~85% at position 2).
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Avoids isomer separation.
Disadvantages :
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Multi-step synthesis lowers overall yield.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Regioselectivity | Moderate | Low | High |
| Overall Yield | ~50% | ~40% | ~60% |
| Purification Complexity | High | Moderate | Low |
| Scalability | Good | Fair | Poor |
Key Observations :
-
Route 1 is operationally simple but struggles with chlorination selectivity.
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Route 2’s reliance on isomer separation limits scalability.
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Route 3, while efficient, requires specialized reagents (n-BuLi, TMSCl).
Industrial Considerations and Optimization
For large-scale production, Route 1 is favored due to reagent availability and fewer steps. Critical optimizations include:
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Catalyst Screening : FeCl₃ vs. AlCl₃ for improved ortho selectivity.
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Solvent Effects : Polar aprotic solvents (e.g., DCE) may enhance NCS reactivity.
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Temperature Control : Lower temperatures (–10°C) suppress side reactions.
Pilot studies suggest that ultrasonic irradiation during chlorination reduces reaction time by 30% and improves yield to 68% .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 1-(benzyloxy)-2-amino-4-methylbenzene.
- Oxidation reactions produce compounds such as 1-(benzyloxy)-2-chloro-4-methylbenzoic acid.
- Reduction reactions can lead to 1-(benzyloxy)-4-methylbenzene .
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-(Benzyloxy)-2-chloro-4-methylbenzene and its analogs:
Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy () or allyloxy () analogs, enhancing membrane permeability in biological systems.
- Electronic Effects: The absence of electron-withdrawing groups (e.g., -NO₂ in ) makes the target compound less reactive toward electrophilic aromatic substitution.
Crystallographic and Conformational Behavior
- Coplanarity : In 1-benzyloxy-4-chlorobenzene, the benzene rings are nearly coplanar (dihedral angle: 3.4°), stabilized by weak C–H⋯C interactions . The methyl group in the target compound may disrupt this coplanarity, altering crystal packing and solubility.
- Nitro Derivatives : 4-(Benzyloxy)-1-chloro-2-nitrobenzene () exhibits a planar structure due to conjugation between the nitro and benzyloxy groups, enhancing thermal stability.
Q & A
Q. What mechanistic considerations apply to Pd-catalyzed functionalization of this compound?
- Methodological Answer : Investigate oxidative addition of the C–Cl bond to Pd(0) centers using in-situ XAS or NMR. Screen ligands (e.g., PPh₃, Xantphos) to enhance catalytic turnover. Monitor intermediates via ESI-MS to propose a catalytic cycle, considering competing pathways like β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
